molecular formula C15H15NOS B11510360 2-(benzylthio)-N-phenylacetamide

2-(benzylthio)-N-phenylacetamide

Cat. No.: B11510360
M. Wt: 257.4 g/mol
InChI Key: BSVKTDZTZBLGIA-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzylthio group attached to an N-phenylacetamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-phenylacetamide typically involves the reaction of benzylthiol with N-phenylacetamide under specific conditions. One common method is the nucleophilic substitution reaction where benzylthiol reacts with a suitable halide derivative of N-phenylacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-phenylacetamide

InChI

InChI=1S/C15H15NOS/c17-15(16-14-9-5-2-6-10-14)12-18-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)

InChI Key

BSVKTDZTZBLGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2

solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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